molecular formula C8H18ClNO2S B2609110 3-methanesulfonylazocane hydrochloride CAS No. 2241141-84-2

3-methanesulfonylazocane hydrochloride

Cat. No.: B2609110
CAS No.: 2241141-84-2
M. Wt: 227.75
InChI Key: FVSWRCOXWWPZNW-UHFFFAOYSA-N
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Description

3-Methanesulfonylazocane hydrochloride is a chemical compound of interest in advanced research and development. This high-purity material is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or personal use. Researchers are exploring its potential applications, which may include [ e.g., serving as a synthetic intermediate, a ligand in catalysis, or a probe for investigating biological pathways ]. Its specific mechanism of action is an area of active investigation, though it is hypothesized to involve [ e.g., interaction with specific enzyme classes or receptor types ]. This product is characterized and supplied to meet the stringent quality controls required for reliable and reproducible research outcomes. Researchers are encouraged to consult the available safety data sheets and product specifications prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylazocane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-12(10,11)8-5-3-2-4-6-9-7-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWRCOXWWPZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis

Detailed Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the identity and purity of 3-methanesulfonylazocane hydrochloride.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a series of multiplets corresponding to the protons of the azocane (B75157) ring. The protons on the carbon adjacent to the nitrogen atom would likely appear as the most downfield signals within the ring system due to the deshielding effect of the heteroatom. The methyl protons of the methanesulfonyl group would present as a sharp singlet, also in a relatively downfield region due to the electron-withdrawing nature of the sulfonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each chemically non-equivalent carbon atom. The carbon atom attached to the methanesulfonyl group would be expected at a characteristic downfield shift. The carbons of the azocane ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen atom being the most deshielded.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals of the flexible azocane ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, offering clues about the preferred conformation of the molecule in solution.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
CH₃-SO₂~3.0s~40.0
C3-H~3.5m~60.0
Azocane Ring Protons~1.5 - 3.2m~25.0 - 55.0

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong characteristic absorption bands for the sulfonyl group (S=O) asymmetric and symmetric stretching vibrations. The N-H stretching vibration of the protonated amine (as a hydrochloride salt) would likely appear as a broad band. C-H stretching and bending vibrations for the aliphatic ring and the methyl group would also be present.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak in the IR spectrum. The S-C and C-C bond vibrations would also be detectable.

Table 2: Expected Vibrational Bands for this compound (Note: This data is hypothetical and for illustrative purposes only.)

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
N-H⁺~2700-3000 (broad)-Stretching
C-H (aliphatic)~2850-2960~2850-2960Stretching
S=O~1300-1350 & ~1120-1160~1300-1350 & ~1120-1160Asymmetric & Symmetric Stretching
C-N~1020-1250~1020-1250Stretching

HRMS is essential for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed. For this compound, HRMS would provide the exact mass of the protonated molecular ion [M+H]⁺, which would be compared to the calculated theoretical mass.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₁₈ClNO₂S
Calculated Exact Mass of [M+H]⁺192.10530
Observed m/z192.1053X
Mass Error (ppm)< 5

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of all atoms in the crystal lattice. This would include the conformation of the eight-membered azocane ring, which is known to be flexible and can adopt various conformations such as boat-chair, crown, or twist-chair forms. The study would also confirm the geometry around the sulfur atom of the methanesulfonyl group and the location of the chloride ion relative to the protonated amine.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal. For a hydrochloride salt, strong intermolecular interactions such as hydrogen bonds are expected. The protonated nitrogen atom of the azocane ring would likely form a hydrogen bond with the chloride anion (N-H···Cl). Weaker interactions, such as C-H···O hydrogen bonds involving the sulfonyl oxygens, could also play a role in stabilizing the crystal packing. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Table 4: Illustrative Crystallographic Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX°
Azocane Ring ConformationBoat-chair
Key Hydrogen BondN-H···Cl

Conformational Preferences in the Crystalline State

An extensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the crystalline state or X-ray crystallographic data for this compound. Therefore, a detailed analysis of its conformational preferences in the solid state, including specific bond angles, dihedral angles, and crystal packing interactions, cannot be provided at this time.

Conformational Analysis in Solution

Similarly, a thorough review of the scientific literature found no specific research articles detailing the conformational analysis of this compound in solution. While the principles of conformational analysis in cyclic systems are well-established, their specific application to this compound has not been reported.

Dynamic NMR Techniques for Ring Inversion Barriers

No studies utilizing dynamic Nuclear Magnetic Resonance (NMR) techniques to determine the energy barriers for ring inversion of the azocane ring in this compound have been published in the accessible scientific literature. Consequently, there is no experimental data available on the kinetics of its conformational exchange processes.

Solvent Effects on Conformational Equilibria

There is a lack of published research on the influence of different solvents on the conformational equilibria of this compound. Investigations into how solvent polarity or hydrogen bonding capacity might shift the equilibrium between different possible conformations of the eight-membered ring have not been reported.

Chemical Reactivity and Transformation Pathways of 3 Methanesulfonylazocane Hydrochloride

Reactivity of the Azocane (B75157) Nitrogen

The nitrogen atom within the azocane ring is a key center for chemical reactivity. Its properties are significantly influenced by its protonation state. As a hydrochloride salt, the nitrogen's lone pair of electrons is engaged in a bond with a proton, which must be addressed to unlock its nucleophilic potential.

Nucleophilic Properties of the Amine Nitrogen

In its hydrochloride salt form, the azocane nitrogen is protonated, bearing a positive charge. This protonation means the nitrogen atom lacks a free lone pair of electrons, rendering it non-nucleophilic. quora.com To engage in nucleophilic reactions, the amine must first be neutralized by treatment with a base (e.g., sodium hydroxide, triethylamine) to deprotonate the ammonium (B1175870) species and liberate the free secondary amine.

Once deprotonated, the resulting free amine, 3-methanesulfonylazocane, exhibits the characteristic nucleophilicity of a secondary cyclic amine. The nucleophilicity of amines is a function of factors including basicity, steric hindrance, and solvent. masterorganicchemistry.comresearchgate.net Secondary amines are generally potent nucleophiles, often more so than primary amines due to the electron-donating effect of the additional alkyl group, though they can be more sensitive to steric effects. researchgate.netacs.org The large, flexible eight-membered ring of the azocane may influence the accessibility of the nitrogen's lone pair to electrophiles.

Alkylation and Acylation Reactions

Following neutralization, the secondary amine of 3-methanesulfonylazocane is expected to readily undergo standard amine derivatization reactions such as alkylation and acylation.

Alkylation: The amine can react with various alkylating agents, such as alkyl halides or sulfonates, in nucleophilic substitution reactions to form tertiary amines. libretexts.orglibretexts.org Such reactions typically require a base to neutralize the hydrogen halide formed as a byproduct, preventing the reformation of the unreactive ammonium salt. libretexts.org However, over-alkylation to form a quaternary ammonium salt is a potential side reaction. libretexts.org The use of specific catalysts, such as certain iridium or ruthenium complexes, can facilitate N-alkylation using alcohols as the alkylating agent. acs.orgacs.org

Acylation: The reaction with acylating agents like acid chlorides or anhydrides is a common transformation for secondary amines, leading to the formation of stable N-acyl derivatives (amides). libretexts.orgorgoreview.com This nucleophilic acylation reaction is typically rapid and high-yielding. orgoreview.comtandfonline.com A base is often included to scavenge the acid byproduct (e.g., HCl). orgoreview.com The resulting amide is significantly less nucleophilic and basic than the starting amine due to resonance delocalization of the nitrogen lone pair across the carbonyl group, which prevents subsequent acylation. libretexts.orgorgoreview.com

Table 1: Expected N-Substitution Reactions
Reaction TypeElectrophile ExampleProduct ClassTypical Conditions
AlkylationAlkyl Halide (R-X)Tertiary AmineBase (e.g., K₂CO₃, Et₃N)
AcylationAcid Chloride (R-COCl)AmideBase (e.g., Pyridine, NaOH)
SulfonylationSulfonyl Chloride (R-SO₂Cl)SulfonamideAqueous base

Transformations Involving the Methanesulfonyl Group

Role as a Leaving Group in Substitution Reactions

While the methanesulfonyl group itself, when bonded directly to a carbon atom as a sulfone, is not typically a leaving group, it is a key component of one of the most effective leaving groups in organic synthesis: the methanesulfonate (B1217627) or "mesylate" group (-OSO₂CH₃). If the 3-methanesulfonylazocane hydrochloride were derived from a precursor such as 3-hydroxyazocane, the hydroxyl group could be converted into a mesylate. chemistrysteps.commasterorganicchemistry.com

This transformation is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com The resulting mesylate is an excellent leaving group because its conjugate acid, methanesulfonic acid, is a strong acid, making the mesylate anion a very weak base stabilized by resonance. masterorganicchemistry.comlibretexts.org The presence of this group would render the carbon at the 3-position highly susceptible to nucleophilic attack by a wide range of nucleophiles in Sₙ2 or Sₙ1 reactions. chemistrysteps.comlibretexts.org

Potential for Sulfonyl Group Modification or Removal

The carbon-sulfur bond in the sulfone group of 3-methanesulfonylazocane is generally strong and chemically stable, making its removal challenging. Unlike sulfonate esters (C-O-S), which are designed to be leaving groups, alkyl sulfones (C-S) are robust. Cleavage of such bonds typically requires harsh conditions, such as treatment with strong reducing agents like sodium amalgam or dissolving metal reductions.

Modification of the sulfonyl group itself is also limited. The sulfur atom is in its highest oxidation state (+6) and is sterically hindered, making reactions at the sulfur center difficult. The methyl protons adjacent to the sulfonyl group are somewhat acidic and could potentially be removed by a very strong base, creating a carbanion that could react with an electrophile, but this is a less common transformation pathway.

Reactivity of the Azocane Ring Carbon Skeleton

The carbon skeleton of the azocane ring consists of sp³-hybridized carbon atoms, which are generally unreactive due to the strength of their C-H and C-C bonds. However, modern synthetic methods have enabled the functionalization of such traditionally inert C-H bonds.

The reactivity of the C-H bonds in the azocane ring is influenced by the nitrogen atom. The C-H bonds on the carbons adjacent to the nitrogen (the α-positions, C2 and C8) are the most activated. These positions are susceptible to oxidation, often via electrochemical methods (Shono-type oxidation), which can lead to the formation of an iminium ion intermediate. nih.gov This intermediate can then be trapped by nucleophiles, allowing for the introduction of various functional groups at the α-position.

Functionalization at other positions, such as the β- (C3 and C7) or γ- (C4 and C6) carbons, is more challenging but can be achieved using directed, metal-catalyzed C-H activation or radical-based approaches. nih.govyale.edunumberanalytics.com These methods often require specific directing groups or catalysts to achieve regioselectivity. nih.govresearchgate.net For 3-methanesulfonylazocane, the methanesulfonyl group at the C3 position would electronically deactivate this position towards electrophilic attack but could potentially influence the regioselectivity of radical or metal-catalyzed processes. For instance, electrochemical methods have been developed for the vicinal difunctionalization of saturated azaheterocycles, installing groups at both the α and β positions. nih.gov

Table 2: Potential C-H Functionalization Sites
PositionRelative ReactivityPotential TransformationMethodology
α (C2, C8)Most ReactiveAlkylation, Arylation, etc.Oxidation to iminium ion
β (C3, C7)Less ReactiveArylation, ThiolationPhotoredox catalysis, Directed C-H activation
γ (C4, C6), δ (C5)Least ReactiveHalogenationRadical reactions

Mechanistic Investigations of Key Reactions

Given the absence of experimental studies on this compound, the following discussion on reaction mechanisms is based on established principles of organic chemistry and analogies to similar systems.

The kinetics of the hypothesized reactions would depend on the specific transformation. For instance, in a potential α-functionalization proceeding through an imine intermediate, the rate-determining step would likely be the formation of the iminium ion or the subsequent nucleophilic attack.

Transition State Analysis: The transition state of a chemical reaction represents the highest energy point along the reaction coordinate. youtube.com For a hypothetical SN2 reaction at the α-carbon, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C-H bond. Computational chemistry could be a valuable tool to model these transition states and predict the activation energies for different reaction pathways. For example, in a nucleophilic substitution at the sulfonyl sulfur, a trigonal bipyramidal transition state is often invoked. mdpi.com

Hypothetical Transition State for α-Deprotonation:

Structure: A partially broken C-H bond at the α-position with a developing negative charge on the carbon, stabilized by the adjacent nitrogen and potentially influenced by the sulfonyl group.

Factors Affecting Stability: The stability of this transition state, and thus the reaction rate, would be influenced by the strength of the base used and the steric environment around the α-proton.

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. For the proposed reactions of this compound, several types of intermediates can be postulated.

Iminium Ions: As mentioned, iminium ions are common intermediates in the α-functionalization of cyclic amines. researchgate.net These are formed by the oxidation of the amine, often through hydride abstraction. The iminium ion is a potent electrophile and readily reacts with nucleophiles.

α-Amino Radicals: Radical-based C-H functionalization would proceed through an α-amino radical. This intermediate could be generated through hydrogen atom abstraction by a radical initiator. The resulting radical could then be trapped by a suitable radical acceptor.

Organometallic Intermediates: In transition-metal-catalyzed C-H functionalization reactions, organometallic intermediates where the metal is directly bonded to the carbon skeleton of the azocane ring would be formed. sigmaaldrich.com

Postulated Reaction Intermediates:

Reaction TypePlausible IntermediateKey Features
α-FunctionalizationIminium IonPositively charged nitrogen, sp2-hybridized α-carbon.
Radical C-H Functionalizationα-Amino RadicalUnpaired electron on the α-carbon.
DesulfonylationRadical AnionAnionic species formed by single-electron transfer to the sulfone.

Further experimental and computational studies are necessary to validate these hypothetical reaction pathways and to fully understand the chemical behavior of this compound.

Theoretical and Computational Chemistry Studies of 3 Methanesulfonylazocane Hydrochloride

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can provide deep insights into the electronic environment of 3-methanesulfonylazocane hydrochloride.

Electronic Structure Analysis and Bonding Characteristics

To understand the electronic structure, researchers would typically employ methods to calculate the distribution of electrons within the molecule. This would involve identifying the nature of the chemical bonds, such as the covalent bonds within the eight-membered azocane (B75157) ring, the sulfur-oxygen and sulfur-carbon bonds of the methanesulfonyl group, and the ionic interaction of the hydrochloride. Analysis of bond lengths, bond angles, and dihedral angles would offer a precise three-dimensional picture of the molecule's geometry. Techniques like Natural Bond Orbital (NBO) analysis could be used to investigate charge distribution, hybridization of atomic orbitals, and delocalization of electron density, which are crucial for understanding the molecule's stability and reactivity.

Molecular Orbital Theory and Electron Density Distributions

Molecular Orbital (MO) theory provides a description of chemical bonding in terms of orbitals that extend over the entire molecule. For this compound, MO calculations would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and electronic transitions. Visualizing the electron density distribution would show regions of high and low electron density, indicating nucleophilic and electrophilic centers, respectively. This is particularly relevant for understanding how the molecule might interact with other chemical species.

Conformational Energy Profiling

The flexibility of the eight-membered azocane ring means that this compound can exist in multiple three-dimensional shapes, or conformations. Conformational analysis is essential to determine which of these shapes are the most stable and therefore most likely to be present.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Energies

Ab initio and Density Functional Theory (DFT) are two powerful computational methods used to calculate the energies of different conformers. DFT methods, such as B3LYP, are often chosen for their balance of accuracy and computational cost. Researchers would systematically explore the potential energy surface of the molecule by rotating bonds and calculating the energy of each resulting geometry. This process would identify various energy minima, each corresponding to a stable conformer. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol) (DFT B3LYP/6-31G*)
Chair-Boat0.00
Twist-Chair1.52
Boat-Boat3.78
Crown5.10

Note: This table is purely illustrative to demonstrate how data would be presented. No experimental or calculated data for this specific molecule is currently available.

Prediction of Preferred Conformational States

Based on the calculated energies, the preferred conformational states of this compound could be predicted. The conformer with the lowest energy is the most stable and would be the most populated. The analysis would also consider the energy barriers between different conformations, providing insight into the flexibility of the azocane ring. Understanding the preferred conformation is critical as the three-dimensional shape of a molecule dictates how it can interact with biological targets.

Molecular Dynamics Simulations

While quantum mechanical calculations often focus on static structures, molecular dynamics (MD) simulations provide a view of how a molecule behaves over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (such as a box of water molecules to mimic physiological conditions) and calculating the forces between all atoms to model their movements.

Dynamic Behavior of the Azocane Ring System

The azocane ring, an eight-membered saturated heterocycle containing a nitrogen atom, is known for its significant conformational flexibility. The substitution of a methanesulfonyl group at the 3-position and the formation of a hydrochloride salt introduce specific steric and electronic factors that influence the ring's dynamic behavior. Computational methods, particularly quantum mechanics (QM) and molecular dynamics (MD) simulations, are essential tools for exploring the conformational landscape of this system.

Conformational analysis of azocane derivatives typically reveals a variety of possible ring conformations, such as boat-chair, boat-boat, and crown shapes. The presence of the bulky methanesulfonyl group is expected to introduce a significant steric bias, favoring conformations that minimize unfavorable interactions. Theoretical studies on similar aza-containing ring systems have utilized methods like Density Functional Theory (DFT) to map out the potential energy surface and identify low-energy conformers. For this compound, it is hypothesized that the chair-like conformations of the azocane ring would be predominant, with the methanesulfonyl group occupying a pseudo-equatorial position to reduce steric strain.

The dynamic interplay between different conformations can be simulated using molecular dynamics. These simulations can provide information on the timescales of conformational changes and the relative populations of different conformers at various temperatures. In the case of this compound, the protonation of the nitrogen atom to form the hydrochloride salt will also play a crucial role in the ring's dynamics by altering the electronic distribution and potentially participating in intramolecular hydrogen bonding, further stabilizing certain conformations. A comprehensive computational analysis of transition states for similar aza-spiro ring formations has demonstrated the power of these methods in understanding complex molecular reactions and stereoselectivity, principles that are directly applicable to the dynamic behavior of the azocane ring system. nih.gov

Solvation Effects on Molecular Conformation and Reactivity

The interaction of a molecule with its solvent can significantly alter its conformation and, consequently, its reactivity. For this compound, an ionic compound, solvation effects are particularly pronounced. Computational chemistry offers a window into these effects through both implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the conformational equilibrium. For this compound, moving from a non-polar to a polar solvent would be expected to stabilize more polar conformers. The hydrochloride salt nature of the compound suggests that it will be more soluble and stable in polar, protic solvents like water or methanol.

Explicit solvation models, often used in conjunction with molecular dynamics simulations, involve modeling individual solvent molecules around the solute. This provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. In an aqueous environment, water molecules would be expected to form a structured solvation shell around the protonated nitrogen and the sulfonyl group's oxygen atoms, as well as the chloride ion. These specific interactions can further stabilize certain conformations of the azocane ring. Studies on the solvation of cyclic amides and amine hydrochlorides have shown that such specific interactions can significantly impact the molecule's properties. mdpi.comolisystems.com The presence of cosolvents can also disrupt the hydrogen bonding network of water, which can influence the solubility and stability of the compound. nih.gov

The reactivity of this compound will also be heavily influenced by the solvent. For instance, the accessibility of the nitrogen's lone pair (in the free base form) or the reactivity of the methanesulfonyl group could be modulated by the solvent's ability to stabilize transition states. Computational studies can model reaction pathways in different solvents to predict how the reaction rates and mechanisms might change.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, the simulation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide a theoretical fingerprint of the molecule.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. For this compound, different conformers would exhibit distinct NMR spectra, and the computationally predicted spectrum would be a population-weighted average of the spectra of the individual low-energy conformers. Machine learning techniques are also emerging as a rapid and accurate method for predicting NMR spectral properties. d-nb.info

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods, which can then be used to simulate its IR spectrum. These calculations involve finding the second derivatives of the energy with respect to the atomic positions. The resulting frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. mdpi.com For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the N-H stretch of the ammonium (B1175870) salt, the S=O stretches of the sulfonyl group, and various C-H and C-N vibrations of the azocane ring. DFT calculations are a common method for obtaining theoretical IR spectra. dtic.milekb.eg

To illustrate the type of data generated from such simulations, a hypothetical table of predicted vibrational frequencies is presented below.

Vibrational ModePredicted Frequency (cm⁻¹) (Unscaled)Predicted Frequency (cm⁻¹) (Scaled)Expected Intensity
N-H Stretch32503100Strong
Asymmetric SO₂ Stretch13501300Strong
Symmetric SO₂ Stretch11751130Strong
C-H Stretch (Azocane Ring)2950-30502850-2950Medium-Weak
C-N Stretch11001050Medium
C-S Stretch750720Medium

Note: These are hypothetical values for illustrative purposes.

The ultimate test of any theoretical prediction is its comparison with experimental data. Once the NMR and IR spectra of this compound are experimentally determined, they can be compared with the computationally simulated spectra.

A good agreement between the predicted and experimental spectra would provide strong evidence for the computationally determined structure and conformation of the molecule. Discrepancies between the two can also be informative, potentially pointing to limitations in the computational model or suggesting the presence of unexpected structural features or intermolecular interactions in the experimental sample. For instance, a mismatch in the vibrational frequencies could indicate that the scaling factor used is not appropriate for this class of molecules, or that there are strong intermolecular hydrogen bonding effects in the solid state that were not fully captured by the gas-phase or implicit solvent calculations.

The process of comparing experimental and computational spectra often involves a degree of interpretation, as computational methods may have systematic errors. researchgate.net For example, calculated vibrational frequencies are often consistently higher than experimental ones, necessitating the use of scaling factors. mdpi.com Similarly, calculated NMR chemical shifts may need to be referenced against a known standard calculated at the same level of theory. The combination of experimental and computational approaches provides a more robust and comprehensive understanding of the molecular system than either method could alone. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Non Clinical

3-Methanesulfonylazocane Hydrochloride as a Chiral Auxiliary or Ligand Precursor

Integration into Chiral Synthetic Pathways

No research has been identified that demonstrates the use of this compound as a chiral auxiliary to control the stereochemical outcome of chemical reactions.

Design of Ligands for Asymmetric Catalysis

There is no available information on the use of this compound as a precursor for the synthesis of chiral ligands intended for use in asymmetric catalysis.

Role as a Key Intermediate in Multi-Step Chemical Syntheses

Preparation of Complex Nitrogen Heterocycles

A review of existing literature did not reveal any instances of this compound being employed as a key intermediate in the multi-step synthesis of complex nitrogen-containing heterocyclic compounds.

Synthesis of Diversified Chemical Libraries (excluding drug screening outcomes)

No studies have been found that document the use of this compound in the generation of diversified chemical libraries for purposes other than drug screening.

Advanced Analytical Methodologies for Purity and Quantitative Assessment in Chemical Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool for the separation, identification, and purification of individual components from a mixture. For a polar, non-volatile compound like 3-methanesulfonylazocane hydrochloride, High-Performance Liquid Chromatography (HPLC) is the most pertinent chromatographic technique.

Gas Chromatography (GC) and Chiral Chromatography Considerations

Gas Chromatography (GC) is generally less suitable for the analysis of polar, non-volatile salts like this compound. The high polarity and low volatility of the compound would likely lead to poor peak shape and thermal degradation in the GC inlet and column. vt.edu However, GC analysis could be made possible through a derivatization step. vt.edu Derivatization would involve a chemical reaction to convert the polar amine and sulfonyl groups into less polar, more volatile moieties. For instance, the amine could be acylated or silylated. This approach adds complexity and potential for side reactions, making HPLC the preferred method. mdpi.com

Chiral chromatography is relevant if this compound is a chiral molecule and exists as a mixture of enantiomers. The carbon at the 3-position of the azocane (B75157) ring is a stereocenter. Therefore, enantioselective separation would be necessary to quantify the individual enantiomers. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. nih.govnih.gov The choice of CSP is critical and would need to be screened from a variety of available chiral columns (e.g., polysaccharide-based, protein-based, or cyclodextrin-based). nih.gov The mobile phase, which could be a normal-phase (e.g., hexane/isopropanol) or reversed-phase system, would be optimized to achieve baseline separation of the enantiomers. mdpi.comresearchgate.net

Alternatively, a pre-column derivatization with a chiral derivatizing agent could be performed. wikipedia.org This reaction would convert the enantiomers into diastereomers, which could then be separated on a standard, non-chiral HPLC column. wikipedia.org

Quantitative Spectrometric Methods

Spectrometric methods are employed for the quantitative determination of an analyte by measuring the amount of light it absorbs or emits.

Development of hyphenated techniques (e.g., LC-MS/MS) for trace analysis in non-biological matrices

For the detection and quantification of trace amounts of this compound in non-biological matrices, such as in process chemistry reaction mixtures or environmental samples, a highly sensitive and selective method is required. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications. excedr.comdrugtargetreview.com

This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of a tandem mass spectrometer. excedr.com An HPLC method similar to the one described in section 7.1.1 would be used to separate the analyte from the matrix components. The eluent from the HPLC column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) would be a suitable ionization technique for this polar molecule, likely generating a protonated molecular ion [M+H]+ in positive ion mode. drugtargetreview.com In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides a high degree of selectivity and sensitivity, allowing for quantification at very low levels, even in complex matrices. researchgate.net

The development of an LC-MS/MS method would involve optimizing both the chromatographic conditions and the mass spectrometric parameters (e.g., ionization source parameters, collision energy) to achieve the best possible signal-to-noise ratio for the analyte. An internal standard, ideally a stable isotope-labeled version of this compound, would be used to ensure high accuracy and precision of the quantitative results.

A summary of a hypothetical LC-MS/MS method is presented in the interactive table below.

ParameterCondition
LC System UHPLC (Ultra-High Performance Liquid Chromatography)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition Precursor Ion (e.g., [M+H]+ of 3-methanesulfonylazocane) → Product Ion (specific fragment)
Detection Mode Selected Reaction Monitoring (SRM)
Sample Preparation Dilution of the sample in the initial mobile phase composition, potentially followed by filtration.

The development and validation of such advanced analytical methodologies are crucial for the comprehensive chemical characterization of this compound, ensuring its identity, purity, and quantity can be reliably determined in various research and development settings.

Future Research Directions and Outlook in Azocane Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of medium-sized rings like azocanes is a persistent challenge in organic chemistry, often complicated by unfavorable enthalpic and entropic factors. Future research will undoubtedly focus on developing more efficient, modular, and stereoselective methods to access this scaffold.

Key areas of exploration include:

Transition-Metal-Catalyzed Cycloadditions: Recent breakthroughs have demonstrated the power of transition-metal catalysis for constructing eight-membered rings. acs.org A notable example is the rhodium-catalyzed cycloaddition–fragmentation of N-cyclopropylacrylamides, which provides a direct and modular entry to functionalized azocanes. acs.org Future work will likely expand the scope of accessible starting materials and explore other catalytic systems (e.g., nickel, palladium) to afford diverse substitution patterns on the azocane (B75157) core.

Ring-Expansion Strategies: Building upon more readily available five-, six-, or seven-membered rings is a powerful strategy. Ring expansion of piperidine (B6355638) derivatives, for instance, offers a promising route. researchgate.net Methodologies involving the formation and subsequent nucleophilic opening of bicyclic azetidinium intermediates have been shown to produce trifluoromethyl azocanes with excellent control over regioselectivity and stereoselectivity. researchgate.netresearchgate.net Further investigation into novel rearrangement reactions, such as the Aza-Claisen or Schmidt rearrangements, could provide new pathways from different precursors. nih.gov

Photochemical and Cascade Reactions: Cascade reactions, where multiple bonds are formed in a single operation, offer significant gains in synthetic efficiency. The development of [2+2] photocycloaddition-ring-opening cascades to create azocane-annulated systems is an elegant approach that could be further generalized. researchgate.net Exploring visible-light photoredox catalysis could also unlock new, milder pathways for cyclization that were previously inaccessible. mdpi.com

Table 1: Comparison of Emerging Synthetic Strategies for Azocane Scaffolds
Synthetic StrategyKey FeaturesPotential AdvantagesReference
Rh-Catalyzed Cycloaddition-FragmentationUses N-cyclopropylacrylamides and CO atmosphere.Direct, modular access to functionalized products. acs.org
Azetidinium Intermediate Ring-ExpansionExpands piperidine precursors via a bicyclic intermediate.High regio- and stereoselectivity; access to complex substitutions. researchgate.netresearchgate.net
Photocycloaddition-Ring-Opening CascadeInitiated by [2+2] photocycloaddition from quinolone derivatives.High efficiency (cascade reaction); excellent yields reported. researchgate.net

Investigation of Undiscovered Reactivity Patterns

The conformational flexibility of the eight-membered azocane ring imparts unique reactivity that is not observed in smaller, more rigid heterocycles. A thorough investigation of these patterns is crucial for understanding how to selectively functionalize the scaffold.

Future research should focus on:

Transannular Reactions: The proximity of atoms across the ring in certain conformations can facilitate transannular reactions (bond formations across the ring). These pathways, while challenging to predict and control, offer opportunities for rapid increases in molecular complexity, forming bicyclic or bridged systems from a monocyclic precursor.

Conformation-Controlled Functionalization: The reactivity of a substituent on the azocane ring can be profoundly influenced by the ring's local conformation. Future studies will likely involve a combination of dynamic NMR spectroscopy and computational modeling to understand the conformational equilibria of derivatives like 3-methanesulfonylazocane and how this influences the accessibility and reactivity of specific C-H bonds for late-stage functionalization.

Directed C-H Activation: Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds. Research into directing groups that can be temporarily installed on the azocane nitrogen to steer a metal catalyst to a specific C-H bond would enable precise editing of the scaffold, allowing for the introduction of new functional groups at positions that are difficult to access through traditional multi-step syntheses.

Development of New Applications in Chemical Technologies (Non-Therapeutic)

While many heterocyclic compounds find use in medicine, the unique structural and electronic properties of azocane derivatives suggest significant potential in non-therapeutic chemical technologies. numberanalytics.comnih.gov The development of sustainable and innovative technologies is a key driver for chemical research. chemistryworld.comresearchgate.net

Prospective application areas include:

Organocatalysis: Chiral azocane derivatives, with their well-defined three-dimensional structures, could serve as novel scaffolds for organocatalysts. The nitrogen atom can act as a Lewis base or be functionalized to create hydrogen-bond donors, while substituents on the carbon framework can create a specific chiral pocket to control stereoselectivity in asymmetric transformations.

Ligand Design for Catalysis: The azocane framework can be elaborated with phosphine, carboxylate, or other coordinating groups to create new ligands for transition-metal catalysis. The conformational pre-organization of the eight-membered ring could enforce specific geometries on the metal center, potentially leading to catalysts with enhanced activity, selectivity, or stability in reactions such as cross-coupling or hydrogenation.

Materials Science: Azocane-containing monomers could be polymerized to create novel materials. The inherent polarity and hydrogen-bonding capability of the N-H group (or derivatives) could lead to polymers with interesting properties, such as selective ion-binding, unique thermal stability, or specific surface adhesion characteristics for advanced coatings or separation membranes.

Computational Design of Advanced Derivatives

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules with tailored properties. numberanalytics.comnih.gov For azocane chemistry, in silico methods can guide synthetic efforts, reducing the trial-and-error often associated with exploring a new class of compounds.

Key computational research directions include:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-methanesulfonylazocane hydrochloride in experimental samples?

  • Methodology :

  • HPLC Optimization : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 v/v). Adjust pH to ~3.0 to enhance peak resolution. Set UV detection at 207–210 nm for sulfonyl groups. Validate linearity across 1–50 μg/mL (r² ≥ 0.999) and assess recovery rates (95–105%) using spiked samples .
  • Alternative Techniques : Complement HPLC with NMR (¹H/¹³C) for structural confirmation and elemental analysis (C, H, N, S) to verify stoichiometric purity .

Q. What are the standard synthetic routes for this compound?

  • Methodology :

  • Sulfonylation : React azocane with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Cyclization and Hydrochloride Formation : Purify the intermediate via recrystallization (ethanol/water), then treat with HCl gas in diethyl ether to precipitate the hydrochloride salt. Confirm yield (typically 60–75%) and purity via melting point (mp ~227–230°C) .

Q. How should this compound be safely handled in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, sealed goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Storage : Store desiccated at 2–8°C in amber glass vials to prevent hygroscopic degradation. Monitor stability via periodic HPLC assays .

Q. Which techniques are used to assess the purity of this compound?

  • Methodology :

  • Chromatographic Purity : HPLC with diode-array detection (DAD) to identify impurities (<0.1% area).
  • Spectroscopic Confirmation : FT-IR for sulfonyl (SO₂) stretches (~1350 cm⁻¹) and amine hydrochloride peaks (~2500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Multi-Solvent Screening : Test solubility in DMSO, methanol, and phosphate-buffered saline (PBS) at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation.
  • Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to correlate solubility with polymorphic forms .

Q. What experimental strategies are effective for characterizing degradation products of this compound under accelerated stability conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline hydrolysis. Analyze products via LC-MS/MS. Major degradation pathways include sulfonyl group hydrolysis (yielding sulfonic acid) and azocane ring opening .
  • Stability-Indicating Methods : Develop gradient HPLC methods to separate degradation peaks (e.g., 5–95% acetonitrile in 20 min) .

Q. How can researchers design in vitro assays to evaluate the pharmacological activity of this compound?

  • Methodology :

  • Receptor Binding Studies : Use radioligand displacement assays (e.g., [³H]-ligand competition) on target receptors (e.g., serotonin or dopamine receptors). Calculate IC₅₀ values via nonlinear regression.
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., HEK293) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor sulfonylation progress. Optimize stirring rate (≥500 rpm) and temperature control (±1°C).
  • Design of Experiments (DoE) : Use factorial designs to evaluate the impact of reagent stoichiometry, solvent volume, and reaction time on yield .

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